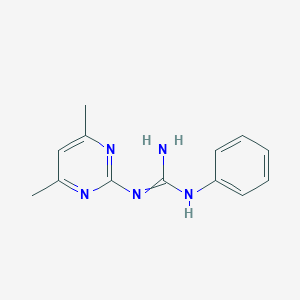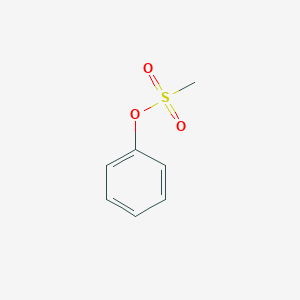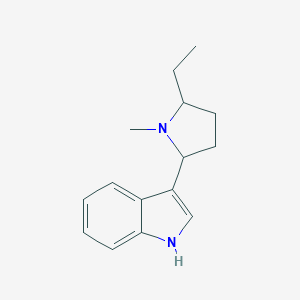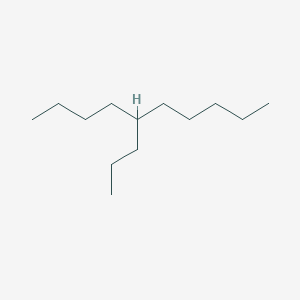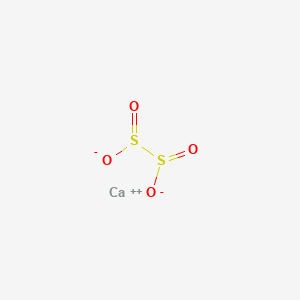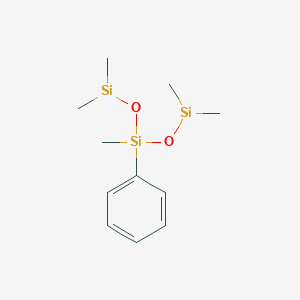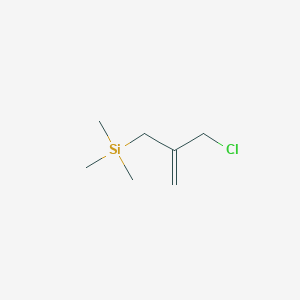
2-(Chloromethyl)allyl-trimethylsilane
Overview
Description
2-(Chloromethyl)allyl-trimethylsilane, also known as 2-(Chloromethyl)-3-trimethylsilyl-1-propene or 2-(Trimethylsilylmethyl)allyl chloride, is a chemical compound used in various fields of research . It’s a three-carbon annulating reagent reacting via [3+2] CA .
Synthesis Analysis
This compound can be synthesized through a modular five-step synthetic route that employs 2-(chloromethyl)allyl-trimethylsilane as a conjunctive reagent for the coupling of the piperidine and quinazolinone groups .Molecular Structure Analysis
The linear formula of 2-(Chloromethyl)allyl-trimethylsilane is (CH3)3SiCH2C(CH2Cl)=CH2 . Its molecular weight is 162.73 .Chemical Reactions Analysis
2-(Chloromethyl)allyl-trimethylsilane reacts with N-Boc amino aldehydes in the presence of BF3 OEt2, to give selectively the corresponding (S)-homoallylic alcohols . It also participates in annulation reaction via alkylation .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of n20/D 1.453 (lit.) and a density of 0.899 g/mL at 25 °C (lit.) . Its boiling point is 162-163 °C/768 mmHg (lit.) .Scientific Research Applications
Synthesis of Key Intermediates
This compound has been used in the preparation of key intermediates, required for the synthesis of hydroxyethylene dipeptide isosteres .
Convergent Strategy towards Febrifugine
In the field of organic chemistry, it has been employed as a conjunctive reagent for the coupling of the piperidine and quinazolinone groups. This has been particularly useful in a modular five-step synthetic route to the febrifugines .
Facile Generation of Febrifugine Analogs
The compound has also been used in the application of a recent Rh-catalyzed quinazolinone synthesis for the facile generation of febrifugine analogs .
Synthesis of Terminal Alkenes
(Chloromethyl)trimethylsilane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes .
Preparation of Trimethylsilylmethyl Magnesium Chloride
It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
Annulation Reaction via Alkylation
The compound also participates in annulation reaction via alkylation .
Mechanism of Action
Target of Action
2-(Chloromethyl)allyl-trimethylsilane, also known as 2-Chloromethyl-3-trimethylsilyl-1-propene, is a versatile reagent used in organic synthesis. Its primary targets are various carbon electrophiles, including acid chlorides, aldehydes, ketones, iminium ions, and enones . These targets play crucial roles in numerous biochemical reactions, serving as the building blocks for more complex molecules.
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this reaction, the chloromethyl group of the compound forms a bond with the carbon atom of the target molecule, introducing an allyl group across it . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The action of 2-(Chloromethyl)allyl-trimethylsilane affects several biochemical pathways. One notable pathway is the Hosomi-Sakurai reaction , where the compound serves as an allylating agent. This reaction is a key step in the synthesis of homoallylic alcohols , which are important intermediates in organic synthesis. The compound can also participate in [3+2] cycloaddition reactions , contributing to the formation of five-membered rings .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .
Result of Action
The action of 2-(Chloromethyl)allyl-trimethylsilane at the molecular level results in the formation of new organic compounds with diverse structures and properties . At the cellular level, these compounds can exert various effects depending on their specific structures and the biochemical pathways they influence .
Action Environment
The action, efficacy, and stability of 2-(Chloromethyl)allyl-trimethylsilane can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reagents or catalysts, and the solvent used . For instance, the compound is typically stored at 2-8°C to maintain its stability .
Safety and Hazards
2-(Chloromethyl)allyl-trimethylsilane is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves and dust mask type N95 (US), is advised .
Future Directions
The compound has been used in the preparation of key intermediates required for the synthesis of hydroxyethylene dipeptide isosteres . It has also been employed in a modular five-step synthetic route to the febrifugines . This suggests potential future applications in the synthesis of complex organic molecules.
properties
IUPAC Name |
2-(chloromethyl)prop-2-enyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-7(5-8)6-9(2,3)4/h1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXWCEVXNRHUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403333 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18388-03-9 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





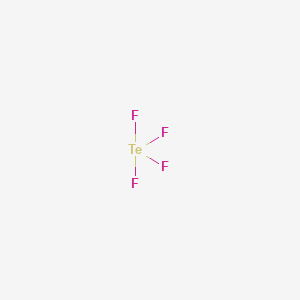
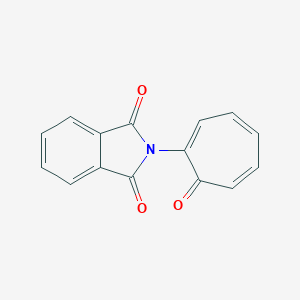
![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
